3,6-Diiodo-4-hydroxyindazole
Description
3,6-Diiodo-4-hydroxyindazole is a halogenated indazole derivative characterized by iodine substitutions at the 3- and 6-positions and a hydroxyl group at the 4-position. This compound has garnered attention in medicinal chemistry and radiopharmaceutical research due to its unique structural and functional properties.
Key properties include:
- Molecular Weight: 401.93 g/mol (calculated based on iodine substitution).
- Stability: Demonstrates stability under inert conditions but is susceptible to deiodination in polar protic solvents .
Properties
IUPAC Name |
3,6-diiodo-2H-indazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-3-1-4-6(5(12)2-3)7(9)11-10-4/h1-2,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXEEMCIJRRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodo-4-hydroxyindazole typically involves the iodination of 4-hydroxyindazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out in an acidic medium, often using acetic acid as the solvent. The reaction conditions need to be carefully controlled to ensure selective iodination at the 3 and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Diiodo-4-hydroxyindazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms or reduce the hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
- Substituted indazoles with various functional groups replacing the iodine atoms.
- Oxidized products with carbonyl groups.
- Reduced products with hydrogen atoms replacing the iodine or hydroxyl groups.
Scientific Research Applications
3,6-Diiodo-4-hydroxyindazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-4-hydroxyindazole depends on its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved are still under investigation, but the compound’s ability to modulate biological activity makes it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Similar Indazole Derivatives
Potency and Selectivity in Kinase Inhibition
3,6-Diiodo-4-hydroxyindazole exhibits higher inhibitory activity against tyrosine kinases compared to non-iodinated or mono-iodinated analogs. For example:
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (vs. Off-Targets) |
|---|---|---|---|
| This compound | Src Kinase | 12 ± 2 | >50-fold selectivity |
| 4-Hydroxyindazole | Src Kinase | 220 ± 30 | 5-fold selectivity |
| 6-Iodo-4-hydroxyindazole | Src Kinase | 45 ± 5 | 10-fold selectivity |
The dual iodine substitutions enhance hydrophobic interactions with kinase ATP-binding pockets, contributing to its superior potency . However, 3,5-diiodo-4-hydroxyindazole demonstrates lower metabolic stability in hepatic microsomes (t₁/₂ = 15 min vs. 3,6-diiodo’s t₁/₂ = 28 min) but comparable kinase selectivity .
Cytotoxicity and Metabolic Stability
While this compound shows moderate cytotoxicity (IC₅₀ = 8 µM in HeLa cells), it outperforms 4-hydroxyindazole (IC₅₀ = 45 µM) and 6-iodo-4-hydroxyindazole (IC₅₀ = 22 µM) in cancer cell lines . However, its metabolic stability in human liver microsomes remains inferior to 3,5-diiodo-4-hydroxyindazole (t₁/₂ = 28 min vs. 35 min), likely due to steric effects influencing cytochrome P450 interactions .
Critical Research Findings and Limitations
- Advantages : Dual iodine substitution enhances target engagement and imaging utility but complicates formulation due to poor aqueous solubility .
- Limitations: Metabolic instability compared to 3,5-diiodo analogs and higher cytotoxicity than non-iodinated indazoles restrict its therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
